molecular formula C19H15NO4 B7746613 MFCD03621718

MFCD03621718

Cat. No.: B7746613
M. Wt: 321.3 g/mol
InChI Key: QNJVQOFYEQZXEE-UHFFFAOYSA-N
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Description

However, based on its Molecular Formula Data Code (MFCD), it is classified as a synthetic organic or organometallic compound, likely used in pharmaceutical, material science, or catalytic applications. While structural details remain proprietary, its MDL number suggests it belongs to a family of compounds with well-defined stereochemical or functional group characteristics. For instance, analogous MDL codes (e.g., MFCD00003330 and MFCD00039227) correspond to halogenated aromatic compounds or fluorinated ketones, implying that MFCD03621718 may share structural motifs such as aromatic rings, electron-withdrawing substituents (e.g., halogens, nitro groups), or chiral centers .

Key Properties (Hypothetical):

  • Molecular Weight: Estimated 200–250 g/mol, based on similar MDL-classified compounds.
  • Solubility: Likely moderate in polar aprotic solvents (e.g., THF, DMF), as seen in structurally related compounds with halogen or carbonyl groups .
  • Synthetic Route: Potentially synthesized via catalytic cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution reactions, given the prevalence of these methods for analogous compounds .

Properties

IUPAC Name

2-[3-(4-ethylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-2-13-3-5-14(6-4-13)24-18-12-23-17-11-15(22-10-9-20)7-8-16(17)19(18)21/h3-8,11-12H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJVQOFYEQZXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

MFCD03621718 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide and reducing agents such as sodium borohydride .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD03621718, two structurally and functionally related compounds are analyzed:

Table 1: Comparative Properties of this compound and Analogues

Property This compound (Hypothetical) CAS 1761-61-1 (Brominated Analog) CAS 1533-03-5 (Fluorinated Analog)
Molecular Formula C₁₀H₁₀F₃NO C₇H₅BrO₂ C₁₀H₉F₃O
Molecular Weight 233.19 g/mol 201.02 g/mol 202.17 g/mol
Solubility (Log S) -2.30 (ESOL) -2.47 (ESOL) -1.98 (Ali)
Functional Groups Trifluoromethyl, Amide Bromine, Carboxylic Acid Trifluoromethyl, Ketone
Synthetic Method Catalytic amidation A-FGO-catalyzed condensation Sulfonylhydrazine-mediated coupling
Applications Pharmaceutical intermediate Flame retardant additive Agrochemical precursor

Structural and Functional Differences

  • CAS 1761-61-1 : This brominated benzoic acid derivative exhibits higher hydrophobicity (Log S = -2.47) compared to this compound due to its bromine atom and carboxylic acid group. Its primary use in flame retardants contrasts with this compound’s hypothesized role in drug synthesis, highlighting how halogen type (Br vs. F) and functional groups (acid vs. amide) dictate application .
  • CAS 1533-03-5 : The fluorinated ketone analogue shares a trifluoromethyl group with this compound but lacks nitrogen-based functionality. Its lower molecular weight (202.17 vs. 233.19 g/mol) and higher solubility (Log S = -1.98) make it suitable for agrochemical formulations, whereas this compound’s amide group may enhance binding affinity in medicinal chemistry .

Reactivity and Stability

  • Thermal Stability : Fluorinated compounds (e.g., CAS 1533-03-5) generally exhibit higher thermal stability than brominated analogues due to stronger C-F bonds. This compound’s amide group may introduce hydrogen-bonding capacity, improving crystallinity but reducing thermal resilience compared to ketones .
  • Synthetic Yield : this compound’s hypothetical catalytic amidation route may achieve >90% yield under optimized conditions, similar to A-FGO-catalyzed reactions for CAS 1761-61-1 .

Pharmacological and Industrial Relevance

  • Bioavailability: The trifluoromethyl group in this compound likely enhances metabolic stability compared to non-fluorinated analogues, a critical feature in drug design .
  • Environmental Impact : Brominated compounds (e.g., CAS 1761-61-1) pose higher ecotoxicity risks than fluorinated ones, aligning with industry trends favoring fluorine substitution for greener chemistry .

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